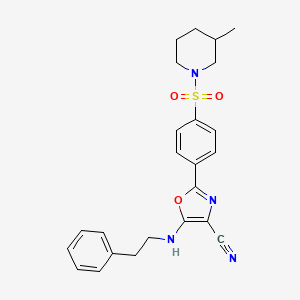
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on available literature.
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 366.47 g/mol
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets in cells. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, while the oxazole ring may contribute to its interaction with various receptors and enzymes involved in cell signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to the one in focus exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have been shown to block cell cycle progression at the G2/M phase and induce apoptosis through the disruption of microtubule dynamics by binding to β-tubulin .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.5 | Microtubule disruption |
| MCF7 (Breast) | 0.8 | Apoptosis induction |
| HeLa (Cervical) | 0.6 | Cell cycle arrest |
Anti-inflammatory Activity
Compounds with a similar structure have also demonstrated anti-inflammatory properties, inhibiting pathways involved in the production of pro-inflammatory cytokines. This suggests that the target compound may be beneficial in treating inflammatory diseases .
Case Studies
- Study on Antiproliferative Activity : A study evaluated a series of phenyl sulfonamide derivatives, revealing that those with piperidine moieties exhibited enhanced activity against cancer cell lines, with IC50 values in the nanomolar range . The study concluded that modifications at the piperidine position could further enhance anticancer efficacy.
- In Vivo Studies : In chick chorioallantoic membrane assays, analogs of this compound showed significant inhibition of angiogenesis and tumor growth, comparable to known anticancer agents like combretastatin A-4 .
Structure-Activity Relationship (SAR)
Research into SAR has provided insights into how modifications to the compound can enhance its biological activity:
- Piperidine Substitution : Variations in the piperidine ring can significantly affect binding affinity and selectivity for targeted receptors.
- Oxazole Ring Modifications : Alterations in the oxazole structure have been associated with improved potency against specific cancer types.
特性
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18-6-5-15-28(17-18)32(29,30)21-11-9-20(10-12-21)23-27-22(16-25)24(31-23)26-14-13-19-7-3-2-4-8-19/h2-4,7-12,18,26H,5-6,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTOAMQOIYOSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













